![molecular formula C18H20N2O B2893116 3-[1-(4-Methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol CAS No. 380352-47-6](/img/structure/B2893116.png)
3-[1-(4-Methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol
Overview
Description
3-[1-(4-Methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol is a chemical compound that has gained significant attention in the field of scientific research. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Chemistry and Synthesis
- Synthesis of Azoimidazoles : Research into azoimidazoles, including derivatives similar to 3-[1-(4-Methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol, has led to the development of new ligands for metal complexes, indicating its relevance in creating novel coordination chemistry and potential catalysts (Misra et al., 1998).
Material Science
- Molecular Aggregation Studies : The investigation of molecular aggregation behaviors in compounds structurally related to 3-[1-(4-Methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol has provided insights into the spectroscopic characteristics and interactions influenced by substituent groups, crucial for the development of advanced materials (Matwijczuk et al., 2016).
Biotechnology and Medicine
- Antimicrobial Agents : Compounds structurally related to 3-[1-(4-Methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol have been synthesized and evaluated for antimicrobial activities, showing promising results against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial drugs (Rajanarendar et al., 2008).
Drug Development and Pharmacology
- Antitumor Properties : Investigations into derivatives of benzimidazole, akin to 3-[1-(4-Methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol, have highlighted their potential as antitumor agents, with specific focus on their synthesis, DNA binding capabilities, and cytotoxic effects against various cancer cell lines, paving the way for novel cancer therapies (Paul et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors . The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells.
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can affect multiple biochemical pathways and have downstream effects on cellular processes.
Result of Action
The interactions of similar compounds with their targets can lead to a variety of effects, such as the inhibition or activation of enzymes, changes in cell signaling, or alterations in cellular metabolism .
properties
IUPAC Name |
3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-8-10-15(11-9-14)13-20-17-6-3-2-5-16(17)19-18(20)7-4-12-21/h2-3,5-6,8-11,21H,4,7,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSFXQREGVIIDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322216 | |
Record name | 3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201180 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol | |
CAS RN |
380352-47-6 | |
Record name | 3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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